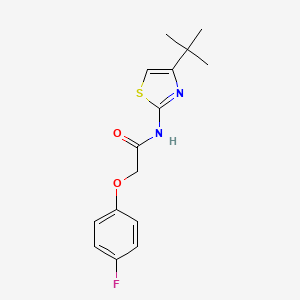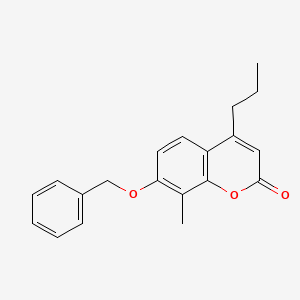![molecular formula C12H22N2O2 B5764160 N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide is a synthetic compound that is commonly used in scientific research. It is a selective agonist of the CB1 cannabinoid receptor and is often used to study the effects of cannabinoid receptor activation on physiological and biochemical processes.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide acts as a selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide leads to a variety of physiological and biochemical effects, including the modulation of pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate pain perception, reduce inflammation, and improve appetite in animal models. Additionally, it has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of physiological and biochemical processes. However, one limitation of using N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide is that it may not accurately reflect the effects of endogenous cannabinoids in vivo.
Future Directions
There are many potential future directions for research involving N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide. Some potential areas of research include investigating its potential therapeutic applications in the treatment of various diseases, exploring its effects on the endocannabinoid system, and developing more selective agonists of the CB1 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide and its potential limitations as a research tool.
Synthesis Methods
The synthesis of N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide is commonly used in scientific research to study the effects of cannabinoid receptor activation on various physiological and biochemical processes. It has been shown to have potential therapeutic applications in the treatment of various diseases, including chronic pain, neurodegenerative disorders, and cancer.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-3-1-2-4-11)13-5-6-14-7-9-16-10-8-14/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVXLXMBVPITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)


![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)